molecular formula C17H14N2O2 B8471335 Phenol, 4-[5-(phenylmethoxy)-2-pyrimidinyl]- CAS No. 140401-07-6

Phenol, 4-[5-(phenylmethoxy)-2-pyrimidinyl]-

Cat. No.: B8471335
CAS No.: 140401-07-6
M. Wt: 278.30 g/mol
InChI Key: LUMGYHFEIGMXRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenol, 4-[5-(phenylmethoxy)-2-pyrimidinyl]-: is a complex organic compound that features a pyrimidine ring fused with a benzyloxy group and a cyclohexa-2,5-dien-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 4-[5-(phenylmethoxy)-2-pyrimidinyl]- typically involves multi-step organic reactions. One common method includes the initial formation of the pyrimidine ring, followed by the introduction of the benzyloxy group and the cyclohexa-2,5-dien-1-one moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at various positions on the pyrimidine ring or the benzyloxy group, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents, and other electrophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce reduced forms of the compound.

Scientific Research Applications

Chemistry: In chemistry, Phenol, 4-[5-(phenylmethoxy)-2-pyrimidinyl]- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound may be used to study enzyme interactions and cellular pathways. Its structural features make it a valuable tool for probing biological systems.

Medicine: In medicine, the compound’s potential therapeutic properties are of interest. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry: In industrial applications, Phenol, 4-[5-(phenylmethoxy)-2-pyrimidinyl]- can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Phenol, 4-[5-(phenylmethoxy)-2-pyrimidinyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

  • Pyrido[2,3-d]pyrimidin-5-one
  • Pyrido[2,3-d]pyrimidin-7-one
  • Pyrimidino[4,5-d][1,3]oxazine

Comparison: Compared to these similar compounds, Phenol, 4-[5-(phenylmethoxy)-2-pyrimidinyl]- is unique due to its specific structural features, such as the benzyloxy group and the cyclohexa-2,5-dien-1-one moiety. These features may confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

140401-07-6

Molecular Formula

C17H14N2O2

Molecular Weight

278.30 g/mol

IUPAC Name

4-(5-phenylmethoxypyrimidin-2-yl)phenol

InChI

InChI=1S/C17H14N2O2/c20-15-8-6-14(7-9-15)17-18-10-16(11-19-17)21-12-13-4-2-1-3-5-13/h1-11,20H,12H2

InChI Key

LUMGYHFEIGMXRH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CN=C(N=C2)C3=CC=C(C=C3)O

Origin of Product

United States

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